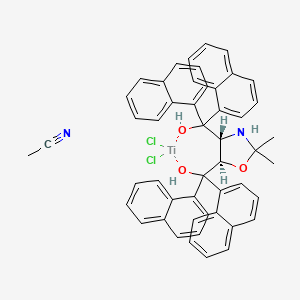

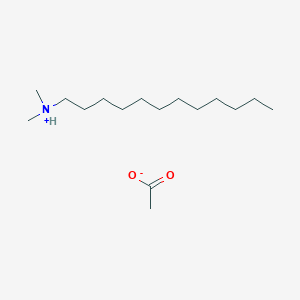

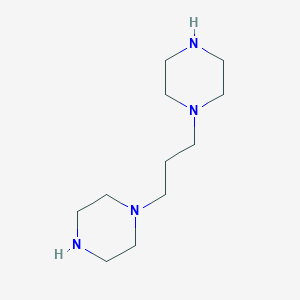

![molecular formula C18H26O5 B3188121 Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]- CAS No. 196864-49-0](/img/structure/B3188121.png)

Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]-

概要

説明

Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring attached to a carboxylic acid group . It’s widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents .

Synthesis Analysis

Benzoic acid can be synthesized through various methods, including the oxidation of toluene with oxygen, the reaction of benzene with carbon dioxide (known as the Kolbe-Schmitt reaction), and the hydrolysis of benzoyl chloride .Molecular Structure Analysis

The molecular structure of benzoic acid consists of a benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds, attached to a carboxylic acid group (-COOH) .Chemical Reactions Analysis

Benzoic acid can undergo typical carboxylic acid reactions. It can form salts when reacted with bases, form esters when reacted with alcohols, and be reduced to benzaldehyde and benzyl alcohol .Physical And Chemical Properties Analysis

Benzoic acid is a white, crystalline solid at room temperature. It’s slightly soluble in water, but more soluble in organic solvents like benzene, ethanol, and ether .将来の方向性

The study and application of benzoic acid and its derivatives is a vast field with many potential future directions. These could include the development of new synthesis methods, the exploration of novel applications in industries like pharmaceuticals and materials science, and the investigation of the environmental impact of these compounds .

特性

CAS番号 |

196864-49-0 |

|---|---|

製品名 |

Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]- |

分子式 |

C18H26O5 |

分子量 |

322.4 g/mol |

IUPAC名 |

4-[6-[(3-methyloxetan-3-yl)methoxy]hexoxy]benzoic acid |

InChI |

InChI=1S/C18H26O5/c1-18(13-22-14-18)12-21-10-4-2-3-5-11-23-16-8-6-15(7-9-16)17(19)20/h6-9H,2-5,10-14H2,1H3,(H,19,20) |

InChIキー |

RGLVYFPOCZGUEH-UHFFFAOYSA-N |

SMILES |

CC1(COC1)COCCCCCCOC2=CC=C(C=C2)C(=O)O |

正規SMILES |

CC1(COC1)COCCCCCCOC2=CC=C(C=C2)C(=O)O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

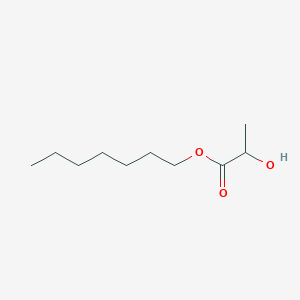

![[2-(Ethoxycarbonyl)prop-2-en-1-yl]boronic acid](/img/structure/B3188075.png)

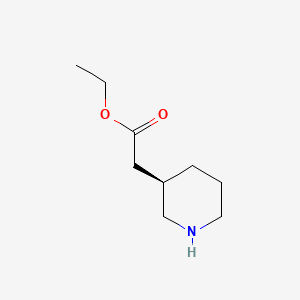

![[1,1'-Biphenyl]-4-ol, 4'-mercapto-](/img/structure/B3188129.png)